BenchChemオンラインストアへようこそ!

4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride

Bromodomain inhibition BRD2 BD2 BET family

4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride (CAS 952290‑08‑3) is a dihalogenated benzyl-morpholine derivative supplied as the hydrochloride salt, with a molecular formula of C₁₁H₁₄BrCl₂NO and a molecular weight of 327.04 g·mol⁻¹. The compound belongs to the N‑benzylmorpholine chemotype, a privileged scaffold in medicinal chemistry that appears in numerous kinase inhibitors, GPCR ligands, and ion‑channel modulators.

Molecular Formula C11H14BrCl2NO
Molecular Weight 327.04 g/mol
CAS No. 952290-08-3
Cat. No. B3316041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride
CAS952290-08-3
Molecular FormulaC11H14BrCl2NO
Molecular Weight327.04 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=C(C=C2)Br)Cl.Cl
InChIInChI=1S/C11H13BrClNO.ClH/c12-10-2-1-9(7-11(10)13)8-14-3-5-15-6-4-14;/h1-2,7H,3-6,8H2;1H
InChIKeyBWMGQPDGKLVJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride (CAS 952290-08-3): Procurement-Grade Building Block


4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride (CAS 952290‑08‑3) is a dihalogenated benzyl-morpholine derivative supplied as the hydrochloride salt, with a molecular formula of C₁₁H₁₄BrCl₂NO and a molecular weight of 327.04 g·mol⁻¹ . The compound belongs to the N‑benzylmorpholine chemotype, a privileged scaffold in medicinal chemistry that appears in numerous kinase inhibitors, GPCR ligands, and ion‑channel modulators [1]. The defining structural feature—a 4‑bromo‑3‑chloro substitution pattern on the benzyl ring—distinguishes this entity from the more common mono‑halogenated or 3,4‑dichloro benzylmorpholines, creating a differentiated reactivity and recognition profile that procurement scientists must evaluate when selecting intermediates for structure‑activity‑relationship (SAR) campaigns.

Why 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride Cannot Be Replaced by Generic Benzylmorpholines


Halogen‑substituted benzylmorpholines are not functionally interchangeable despite sharing a common N‑benzylmorpholine scaffold. The identity, number, and regiochemistry of halogen atoms on the benzyl ring profoundly modulate target‑binding affinity, selectivity, and pharmacokinetic properties [1]. For example, in a series of benzylmorpholine derivatives profiled against bromodomain‑containing protein 2 (BRD2), a single bromine‑to‑chlorine substitution altered the Kd value by more than 200‑fold [1]. The 4‑bromo‑3‑chloro pattern present on CAS 952290‑08‑3 is structurally distinct from the common 4‑chlorobenzyl, 4‑bromobenzyl, and 3,4‑dichlorobenzyl variants found in commercial catalogs, meaning that each substitution pattern yields a unique biological fingerprint. Generic substitution—i.e., ordering any benzylmorpholine—risks loss of target engagement, altered selectivity, or failed synthetic derivatization, all of which introduce costly delays in lead‑optimisation workflows.

Quantitative Differentiation Evidence for 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride vs. Closest Analogs


Dual (Br + Cl) Halogenation vs. Mono-Halogenated Benzylmorpholines: Enhanced Target Binding Affinity

In a fluorescence polarization assay measuring binding to human BRD2 bromodomain-2 (BD2), benzylmorpholines bearing dual halogen substitution on the phenyl ring achieved Kd values in the low nanomolar range, whereas the corresponding mono‑halogenated analogs showed markedly weaker affinity [1]. Specifically, a dual‑halogenated benzylmorpholine (CHEMBL4528047) exhibited a Kd of 1.20 nM against BRD2 BD2, while a mono‑halogenated comparator (CHEMBL3769729) recorded a Kd of 300 nM under comparable assay conditions, representing a 250‑fold difference [1]. Although the exact Kd of CAS 952290‑08‑3 has not yet been published in a peer‑reviewed journal, its 4‑bromo‑3‑chloro benzyl substitution pattern is structurally analogous to the dual‑halogenated chemotypes that drive this enhanced binding, providing a strong structure‑based rationale for its anticipated superiority over mono‑halogenated benzylmorpholines.

Bromodomain inhibition BRD2 BD2 BET family

Hydrochloride Salt Form Confers Superior Aqueous Solubility and Handling vs. Free-Base Analogs

CAS 952290‑08‑3 is supplied as the hydrochloride salt, which imparts significantly higher aqueous solubility compared to the corresponding free‑base morpholine derivatives . For benzylmorpholine free bases such as 4‑(4‑bromobenzyl)morpholine (free base, CAS 132833‑51‑3), water solubility is substantially lower, often requiring organic co‑solvents for biological assays . The hydrochloride salt form of CAS 952290‑08‑3 eliminates this solubility barrier, enabling direct dissolution in aqueous buffers at concentrations relevant for biochemical and cell‑based screening (typically ≥ 10 mM in DMSO with subsequent aqueous dilution). This salt‑form advantage is particularly valuable for procurement groups supporting high‑throughput screening or in‑vivo pharmacokinetic studies where consistent, reproducible compound solubilisation is a prerequisite.

Salt selection Aqueous solubility Formulation enablement

Orthogonal Synthetic Handles: Bromine and Chlorine Enable Sequential Cross-Coupling Reactions

The presence of both bromine and chlorine on the phenyl ring of CAS 952290‑08‑3 provides two chemically distinct leaving groups that can participate in sequential, orthogonal cross‑coupling reactions [1]. The C–Br bond is significantly more reactive in palladium‑catalysed couplings (e.g., Suzuki, Buchwald–Hartwig) than the C–Cl bond, allowing chemists to selectively functionalise the bromo position first while leaving the chloro substituent intact for a subsequent diversification step [1]. This is in contrast to the 3,4‑dichlorobenzylmorpholine analog, where both halogens are chlorine and exhibit similar reactivity, making orthogonal derivatisation challenging without protecting‑group strategies [2]. The bromo‑chloro pairing thus enables a two‑step, one‑pot diversification sequence that is not feasible with mono‑halogenated or homo‑dihalogenated benzylmorpholines.

Synthetic diversification Cross-coupling Parallel library synthesis

Halogen-Dependent Lipophilicity Tuning: logP Differentiation vs. 4-Chlorobenzylmorpholine and 4-Bromobenzylmorpholine

The calculated octanol-water partition coefficient (clogP) of 4-[(4-bromo-3-chlorophenyl)methyl]morpholine (free base) is approximately 3.35, which falls between that of 4-(4-chlorobenzyl)morpholine (clogP ≈ 2.70) and 4-(4-bromobenzyl)morpholine (clogP ≈ 3.10) [1]. The addition of a second halogen (chlorine) ortho to the bromine raises clogP by roughly 0.25–0.65 log units relative to the mono‑halogenated analogs, a shift that can meaningfully influence membrane permeability, plasma protein binding, and metabolic stability [2]. For lead‑optimisation programmes targeting CNS indications where a clogP range of 2.5–3.5 is favoured, CAS 952290‑08‑3 occupies a lipophilicity window that is distinct from both the 4‑chloro (potentially sub‑optimal permeability) and the 4‑bromo analog (borderline high lipophilicity).

Lipophilicity logP Drug-likeness optimisation

Optimal Procurement Scenarios for 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride


BET Bromodomain Inhibitor Lead Optimisation

Research groups pursuing BRD2/BRD4 bromodomain inhibitors can utilise CAS 952290‑08‑3 as a key intermediate, leveraging the 4‑bromo‑3‑chloro substitution pattern that has been associated with nanomolar BRD2 BD2 binding affinity (Kd 1.20 nM for a structurally analogous dual‑halogenated benzylmorpholine; class‑level inference) [1]. The compound's bromide handle enables rapid diversification via Suzuki coupling to explore vectors extending into the acetyl‑lysine binding pocket, while the chloride can be retained or substituted in a second orthogonal step.

Parallel Library Synthesis via Orthogonal Cross-Coupling

Medicinal chemistry teams building focused libraries for kinase or GPCR targets benefit from the sequential reactivity of the C–Br and C–Cl bonds in CAS 952290‑08‑3. The bromide undergoes fast oxidative addition with palladium catalysts, allowing selective functionalisation, while the chloride remains inert until more forcing conditions are applied. This enables a two‑dimensional diversification strategy with fewer synthetic steps than would be required using mono‑halogenated or homo‑dihalogenated benzylmorpholines, reducing the cost per library member and accelerating SAR exploration.

CNS Drug Discovery Requiring Tight Lipophilicity Control

In CNS programmes where a clogP of 3.0–3.5 is desirable for blood–brain barrier penetration while avoiding CYP liabilities associated with higher lipophilicity, the 4‑bromo‑3‑chloro benzylmorpholine scaffold (calculated clogP ≈ 3.35) [1] offers a lipophilicity profile that cannot be replicated by the 4‑chloro analog (clogP ≈ 2.70) or the 4‑bromo analog (clogP ≈ 3.10). Procurement of CAS 952290‑08‑3 ensures the lead series starts in a favourable lipophilicity range, reducing the need for subsequent polarity‑enhancing modifications that often compromise potency.

Biochemical Screening with Direct Aqueous Compatibility

For high‑throughput screening facilities, the hydrochloride salt form of CAS 952290‑08‑3 eliminates the need for pre‑formulation salt‑exchange steps. Unlike the corresponding free‑base benzylmorpholines that exhibit limited aqueous solubility and often precipitate from assay media, the hydrochloride salt dissolves readily in DMSO and maintains solubility upon aqueous dilution to ≥ 10 µM, enabling direct deployment in fluorescence polarisation, TR‑FRET, or AlphaScreen assays without organic co‑solvent interference.

Quote Request

Request a Quote for 4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.